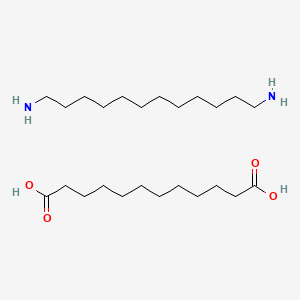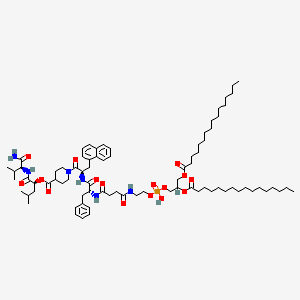
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is a synthetic compound known for its potential antitumor properties. It belongs to the acridine class of compounds, which are known for their ability to intercalate into DNA, thereby disrupting various cellular processes. This compound has been studied for its effectiveness against various types of cancer, particularly due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- typically involves the following steps:
Formation of Acridine Core: The acridine core is synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes.
Carboxamide Formation: The carboxamide group is introduced by reacting the acridine derivative with an appropriate amine, such as N-(2-(dimethylamino)ethyl)amine.
Methylation: The final step involves the methylation of the acridine core to introduce the 8-methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
化学反应分析
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the acridine core, potentially altering its DNA intercalation properties.
Substitution: Various substituents can be introduced into the acridine core or the carboxamide group to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various acridine derivatives, each with potentially unique biological activities. These derivatives are often tested for their antitumor properties.
科学研究应用
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and its effects on DNA structure and function.
Biology: Investigated for its ability to inhibit topoisomerase II, making it a potential candidate for cancer therapy.
Medicine: Studied in preclinical and clinical trials for its antitumor activity against various cancers, including lung adenocarcinoma and melanoma
Industry: Potential use in the development of new anticancer drugs and as a tool in biochemical research.
作用机制
The primary mechanism of action of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA, inhibiting replication and transcription. This leads to the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. The disruption of these processes ultimately results in cell death, particularly in rapidly dividing cancer cells .
相似化合物的比较
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is unique due to its specific structure and mechanism of action. Similar compounds include:
Amsacrine: Another topoisomerase II inhibitor but with a different structure and spectrum of activity.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties but different clinical applications.
Etoposide: A topoisomerase II inhibitor derived from podophyllotoxin, used in various cancer treatments.
Compared to these compounds, 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has shown promising activity in preclinical studies, particularly against multidrug-resistant cancer cell lines .
属性
CAS 编号 |
106626-81-7 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-8-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-6-4-9-17-16(13)12-14-7-5-8-15(18(14)21-17)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
InChI 键 |
WUCCTNZMKRRCCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C3C=CC=C(C3=NC2=CC=C1)C(=O)NCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)



